

Introduction: The Strategic Value of a Functionalized Indoline Scaffold

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Compound of Interest

Compound Name: *1-Acetyl-5-nitroindoline*

Cat. No.: *B1328934*

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The indoline nucleus, a heterocyclic scaffold composed of a fused benzene and pyrrolidine ring, is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid, bicyclic structure serves as a valuable template for developing pharmacologically active agents. Strategic functionalization of this core is paramount for modulating biological activity, and **1-Acetyl-5-nitroindoline** emerges as a pivotal intermediate in this endeavor.

The introduction of an acetyl group at the N-1 position serves a dual purpose: it protects the nitrogen during subsequent electrophilic aromatic substitution and modulates the electronic properties of the aromatic ring. The nitro group at the C-5 position is a powerful electron-withdrawing group and, more importantly, a versatile chemical handle. It can be readily reduced to an amine, opening a gateway to a vast array of further derivatizations, including the synthesis of amides, ureas, and sulfonamides. This guide offers a comprehensive technical overview of **1-Acetyl-5-nitroindoline**, from its synthesis and characterization to its potential applications for researchers, scientists, and drug development professionals.

Property	Value	Reference
CAS Number	33632-27-8	[1][2][3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃	[1][2][4]
Molecular Weight	206.20 g/mol	[1][5]
Appearance	Crystals / Beige Powder	[1][6]
Melting Point	175-176 °C	[1][3][7]
Synonyms	1-(5-Nitro-2,3-dihydro-1H-indol-1-yl)ethanone, N-Acetyl-5-nitroindoline	[2][5]

Synthesis and Mechanistic Rationale

The synthesis of **1-Acetyl-5-nitroindoline** is most effectively approached via a two-step sequence starting from indoline. This route involves the protection of the nitrogen via acetylation, followed by a regioselective electrophilic nitration. An alternative, though often less direct, route involves the nitration of indoline followed by acetylation.

Primary Synthetic Route: N-Acetylation Followed by Nitration

This is the preferred pathway as the N-acetyl group acts as a moderate activating group and directs electrophilic substitution primarily to the para-position (C-5), ensuring high regioselectivity.

The initial step is a standard nucleophilic acyl substitution where the indoline nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. A tertiary amine base is used to scavenge the acetic acid byproduct, driving the reaction to completion.[8]

Detailed Experimental Protocol:

- **Reactant Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.19 g, 10 mmol). Dissolve the indoline in 20 mL of anhydrous dichloromethane (DCM).[8]

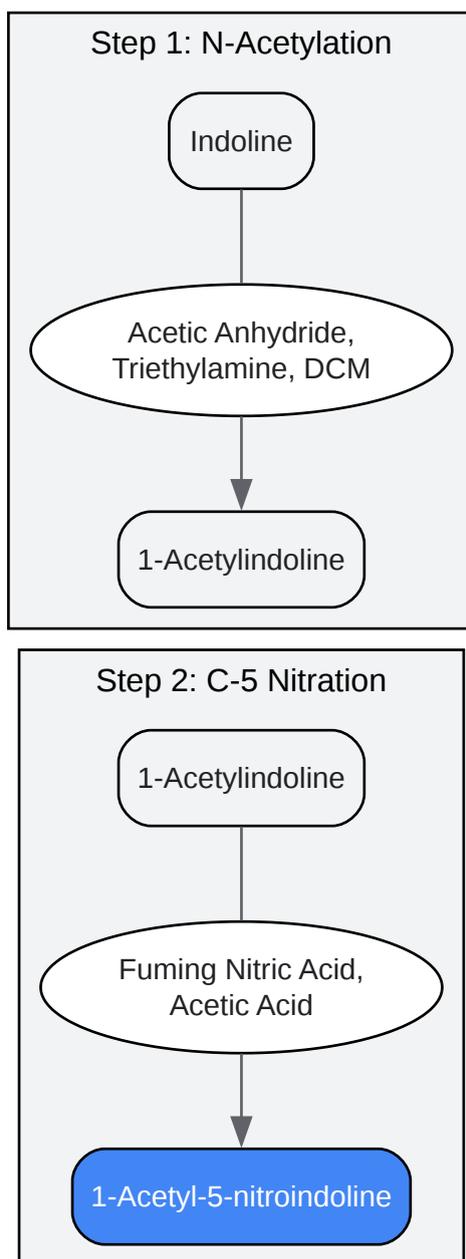
- Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) to the solution. Cool the flask in an ice bath to 0 °C.[8]
- Acetylation: While stirring vigorously, add acetic anhydride (1.13 mL, 12 mmol, 1.2 equiv.) dropwise to the cooled solution over 15 minutes.[8]
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indoline is consumed.
- Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
- Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-acetylintoline.[8]
- Purification: The product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield 1-acetylintoline as a solid (m.p. 102-104 °C).[9][10]

The electron-donating character of the N-acetyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position (C-5). Using a controlled nitrating agent like fuming nitric acid in acetic acid provides high yields of the desired 5-nitro isomer.[11][12]

Detailed Experimental Protocol:

- Reactant Setup: In a 100 mL three-necked flask fitted with a thermometer and a dropping funnel, dissolve 1-acetylintoline (1.61 g, 10 mmol) in 20 mL of glacial acetic acid.
- Cooling: Cool the solution to 10-15 °C in an ice-water bath.
- Nitration: While maintaining the temperature below 20 °C, add fuming nitric acid (0.5 mL, ~12 mmol) dropwise over 30 minutes with vigorous stirring.
- Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

- Precipitation: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. A solid precipitate of **1-Acetyl-5-nitroindoline** will form.
- Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Dry the product under vacuum. The product is typically of sufficient purity for subsequent use. If needed, recrystallization from ethanol can be performed.



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Caption: Primary synthesis route for **1-Acetyl-5-nitroindoline**.

Structural Elucidation and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of **1-Acetyl-5-nitroindoline**. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.

Spectroscopic Analysis

Spectroscopic data provides direct evidence of the molecular structure.

Technique	Data Interpretation
¹ H NMR	The spectrum confirms the presence of all protons. Key signals include a singlet around 2.28 ppm for the three acetyl (CH ₃) protons, two triplets for the diastereotopic protons of the ethyl bridge at ~3.31 ppm and ~4.23 ppm, and a distinct aromatic region pattern consistent with a 1,2,4-trisubstituted benzene ring (~8.01, 8.10, and 8.28 ppm). [13]
¹³ C NMR	The carbon spectrum validates the carbon framework. Noteworthy peaks include the acetyl methyl carbon at ~23.95 ppm, the two aliphatic carbons of the indoline ring at ~27.01 and ~49.11 ppm, the amide carbonyl carbon at ~169.8 ppm, and six distinct aromatic carbon signals. [13]
FT-IR	Infrared spectroscopy identifies key functional groups. A strong absorption band around 1680 cm ⁻¹ corresponds to the amide carbonyl (C=O) stretch. Characteristic peaks for the nitro group (NO ₂) appear as strong asymmetric and symmetric stretches around 1500-1550 cm ⁻¹ and 1340-1360 cm ⁻¹ , respectively. [13]

Summary of Reported Spectroscopic Data[13]

Technique	Observed Peaks / Shifts
¹ H NMR (300 MHz, CDCl ₃)	δ 8.28, 8.10, 8.01 (aromatic), 4.23 (t), 3.31 (t), 2.28 (s)
¹³ C NMR (75.47 MHz, CDCl ₃)	δ 169.8, 143.4, 132.4, 124.27, 119.93, 115.73, 49.11, 27.01, 23.95

| IR (CHCl₃) | 1680, 1600, 1480, 1470, 1390, 1340, 1320 cm⁻¹ |

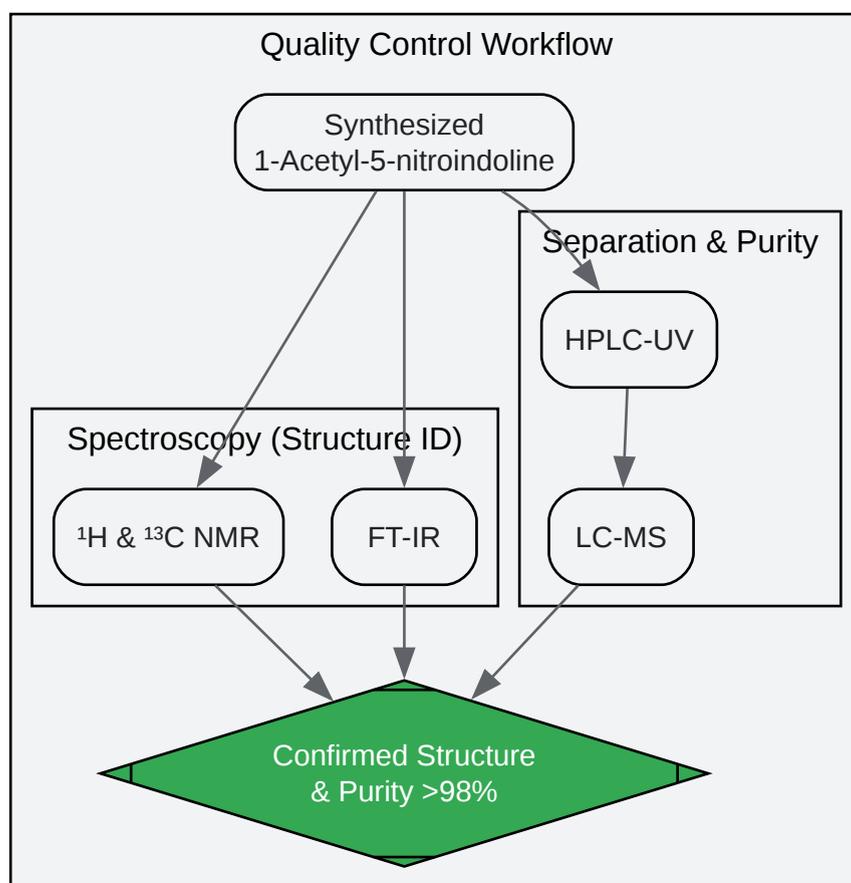
Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reversed-phase HPLC.

- Protocol: A C18 column is used with a gradient elution system, for instance, water (A) and acetonitrile (B), both containing 0.1% formic acid. A gradient from 5% to 95% B over 15-20 minutes allows for the separation of the main compound from any impurities. Detection is achieved using a UV detector, monitoring at wavelengths where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm and 320 nm).[14]

Mass Spectrometry (MS): MS is used to confirm the molecular weight.

- Analysis: Using electrospray ionization (ESI) in positive mode, the compound will show a prominent molecular ion peak [M+H]⁺ at m/z 207.07, confirming the molecular weight of 206.20 g/mol .



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Caption: Analytical workflow for structural and purity validation.

Chemical Reactivity and Applications in Drug Development

1-Acetyl-5-nitroindoline is primarily valued as a versatile building block for constructing more complex and potentially bioactive molecules.[2] Its utility stems from the distinct reactivity of its functional groups.

Key Chemical Transformations

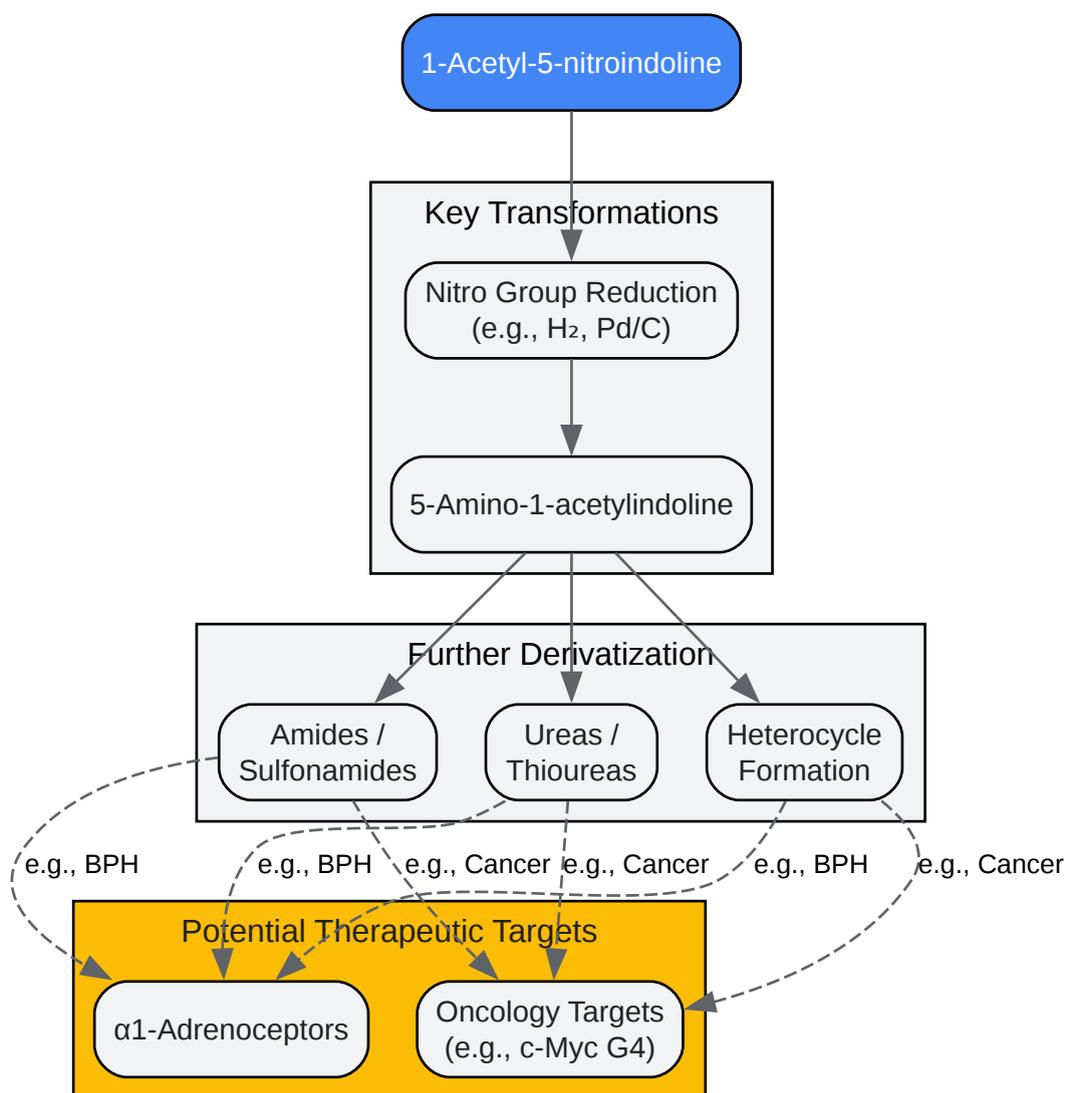
- **Nitro Group Reduction:** The most significant transformation is the reduction of the 5-nitro group to a 5-amino group (5-amino-1-acetylindoline). This is a critical step that installs a nucleophilic site on the aromatic ring, enabling a wide range of subsequent reactions. Standard reduction conditions include:

- Catalytic hydrogenation (e.g., H₂, Pd/C).
- Chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).
- Amine Derivatization: The resulting 5-amino-1-acetylundoline is a precursor to libraries of compounds. It can be readily converted into:
 - Amides/Sulfonamides: By reacting with acyl chlorides or sulfonyl chlorides.
 - Ureas/Thioureas: By reacting with isocyanates or isothiocyanates.[15]
 - Heterocycles: The amine can serve as a nucleophile in reactions to build fused or appended heterocyclic rings.

Potential Biological Significance

While **1-Acetyl-5-nitroindoline** itself is not reported to have potent biological activity, its structural motifs are present in molecules with significant pharmacological profiles.

- α 1-Adrenoceptor Antagonism: Derivatives of 1-acetylundoline have been synthesized and shown to exhibit antagonism at α 1-adrenoceptors, a target for treating benign prostatic hyperplasia (BPH).[16]
- Anticancer Potential: The 5-nitroindole scaffold (a closely related structure) is a key pharmacophore in a new class of anticancer agents that function as c-Myc G-quadruplex binders.[17] These compounds can downregulate the expression of the c-Myc oncogene and induce cell cycle arrest. The nitro group in these molecules may also contribute to anticancer effects through the generation of reactive oxygen species (ROS).[17]



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*Caption: Synthetic utility of **1-Acetyl-5-nitroindoline** in drug discovery.*

Safety, Handling, and Storage

Proper handling of **1-Acetyl-5-nitroindoline** is crucial for laboratory safety. The compound is a combustible solid and presents a severe hazard to water.

Safety Parameter	Guideline	Reference
Personal Protective Equipment (PPE)	Safety glasses with side-shields, chemical-resistant gloves, lab coat.	[6][18]
Handling	Use in a well-ventilated fume hood. Avoid generating dust. Avoid contact with skin and eyes.	[6][8]
Storage	Store in a tightly sealed container in a cool, dry place. Recommended storage temperature: 2-8°C.	[1]
Storage Class	11 - Combustible Solids	[1]
Water Hazard Class (WGK)	WGK 3 - Severe hazard to water	[1]
Incompatibilities	Strong oxidizing agents, strong bases.	[6]
First Aid (Inhalation)	Move victim to fresh air. If breathing is difficult, provide oxygen.	[18]
First Aid (Skin Contact)	Immediately wash off with soap and plenty of water.	[18]

References

- CP Lab Safety. (n.d.). **1-Acetyl-5-nitroindoline**, min 98%, 1 gram. CP Lab Safety. Retrieved from [\[Link\]](#)
- Chemsrc. (2025). 1-Acetylindoline. Chemsrc. Retrieved from [\[Link\]](#)
- Matrix Fine Chemicals. (n.d.). **1-ACETYL-5-NITROINDOLINE** | CAS 33632-27-8. Matrix Fine Chemicals. Retrieved from [\[Link\]](#)

- Rhodium.ws. (n.d.). 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Retrieved from [\[Link\]](#)
- ResearchGate. (2005). Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds. Retrieved from [\[Link\]](#)
- LookChem. (n.d.). 1-acetylindoline. LookChem. Retrieved from [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of N-Acetyl-5-nitroindoline (II). PrepChem.com. Retrieved from [\[Link\]](#)
- Kamal, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. *Chemistry – A European Journal*, 25(52), 12153-12165. Retrieved from [\[Link\]](#)
- J-CHECK. (n.d.). **1-Acetyl-5-nitroindoline** Experimental Data without Metabolic Activation. Japan CHEMicals Collaborative Knowledge database. Retrieved from [\[Link\]](#)
- Piaž, V. D., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. *Journal of Medicinal Chemistry*, 65(22), 15089–15112. Retrieved from [\[Link\]](#)
- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. *The Journal of Organic Chemistry*, 31(1), 70–76. Retrieved from [\[Link\]](#)
- Lin, Y., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. *ACS Earth and Space Chemistry*, 5(5), 1197–1203. Retrieved from [\[Link\]](#)
- Cholewiński, G., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. *Molecules*, 26(21), 6372. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Chromatographic analysis of serotonin, 5-hydroxyindolacetic acid and homovanillic acid in dried blood spots and platelet poor and rich plasma samples. Retrieved from [\[Link\]](#)

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Sources

- 1. 1-Acetyl-5-nitroindoline 98 33632-27-8 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-ACETYL-5-NITROINDOLINE | 33632-27-8 [chemicalbook.com]
- 4. 1-ACETYL-5-NITROINDOLINE | CAS 33632-27-8 [matrix-fine-chemicals.com]
- 5. 1-ACETYL-5-NITROINDOLINE | VSNCHEM [vsncchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 1-<WBR>Acetyl-<WBR>5-<WBR>nitroindoline , 98% , 33632-27-8 - CookeChem [cookechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Acetylindoline 98 16078-30-1 [sigmaaldrich.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Page loading... [wap.guidechem.com]
- 13. prepchem.com [prepchem.com]
- 14. Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemicalbook.com [chemicalbook.com]
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